N-cyclopropyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide: is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a dihydroisoquinoline moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide typically involves the following steps:
Formation of the dihydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinyl halides.
Acetamide formation: The final step involves the acylation of the amine with an acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline or other reduced forms.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can enhance binding affinity and selectivity, while the dihydroisoquinoline moiety can interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(isoquinolin-1-yl)acetamide
- N-cyclopropyl-2-(tetrahydroisoquinolin-2-yl)acetamide
- N-cyclopropyl-2-(quinolin-2-yl)acetamide
Uniqueness
N-cyclopropyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide is unique due to the presence of the dihydroisoquinoline moiety, which can confer distinct biological activities compared to its fully aromatic or fully saturated analogs. The cyclopropyl group also contributes to its unique chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-cyclopropyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(15-13-5-6-13)10-16-8-7-11-3-1-2-4-12(11)9-16/h1-4,13H,5-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPCKCBMAKSKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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